Enhanced ETA Receptor Selectivity: A 1,200-Fold Improvement Over Bosentan via Scaffold Replacement
In a direct head-to-head medicinal chemistry study, replacing the benzenesulfonamide group of the non-selective endothelin antagonist Bosentan (Ro47-0203) with a 2-phenylethenesulfonamide group yielded compound 5a. This single modification led to a substantial increase in ETA-selectivity [1]. Further optimization of the resulting 2-phenylethenesulfonamide scaffold produced the 2-fluoroethoxy derivative 5n, which achieved an IC50 of 2.1 nM for the ETA receptor and an ETB/ETA selectivity ratio of 1200 [1]. This stands in stark contrast to the starting point, Bosentan, which is a mixed ETA/ETB antagonist with an ETB/ETA ratio of approximately 1 [1].
| Evidence Dimension | ETA Receptor Binding Affinity and Selectivity |
|---|---|
| Target Compound Data | IC50 (ETA) = 2.1 nM; ETB/ETA ratio = 1200 (for derivative 5n containing the 2-phenylethenesulfonamide core) |
| Comparator Or Baseline | Bosentan (Ro47-0203), a benzenesulfonamide-based ETA/ETB mixed antagonist with an ETB/ETA ratio of ~1 |
| Quantified Difference | Approximately 1,200-fold increase in ETA-selectivity compared to the non-selective benzenesulfonamide starting point |
| Conditions | In vitro human ETA and ETB receptor binding assays, as reported in the discovery of this novel class of antagonists. |
Why This Matters
This >1,000-fold improvement in selectivity is a critical differentiator for research programs targeting the endothelin pathway, where avoiding ETB-mediated effects is essential for minimizing off-target pharmacology.
- [1] Harada, H., Kazami, J., Watanuki, S., Tsuzuki, R., Sudoh, K., Fujimori, A., ... & Yanagisawa, I. (2001). Ethenesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. Chemical and Pharmaceutical Bulletin, 49(5), 606-612. View Source
